tert-Butyl 12-bromododecanoate

Descripción general

Descripción

“tert-Butyl 12-bromododecanoate” is an organic compound . It is used in various fields, including material science, chemistry, and biology.

Molecular Structure Analysis

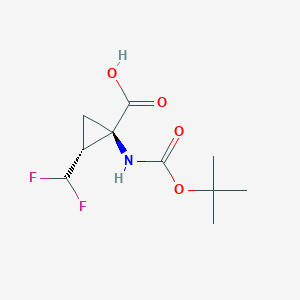

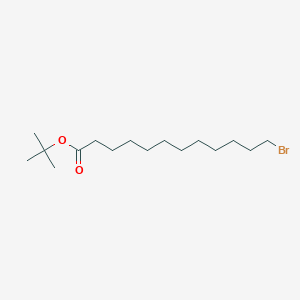

The molecular formula of “tert-Butyl 12-bromododecanoate” is C16H31BrO2 . Its molecular weight is 335.32 Da .Physical And Chemical Properties Analysis

“tert-Butyl 12-bromododecanoate” is a liquid at room temperature . It should be stored in a dark place, sealed, and dry .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis of Indoles and Anilines : tert-Butyl sulfinamide serves as an ammonia equivalent for palladium-catalyzed amination, enabling the preparation of sensitive indoles and anilines. This highlights the role of tert-butyl derivatives in facilitating complex organic reactions (Prakash et al., 2011).

Formation of Bright Fluorescent Nanoparticles : tert-Butyl derivatives have been used in the synthesis of nanoparticles, demonstrating their importance in material science. These nanoparticles exhibit bright fluorescence and have potential applications in imaging and diagnostics (Fischer, Baier, & Mecking, 2013).

Photolabile Carbene Generating Labels : tert-Butyl derivatives have been synthesized for use as photolabile labels in biochemical studies. This application underscores the versatility of tert-butyl compounds in biochemistry (Nassal, 1983).

Physicochemical Properties and Pharmacokinetics

Evaluation of tert-Butyl Isosteres : The study of tert-butyl isosteres in medicinal chemistry provides insights into the effects of tert-butyl groups on lipophilicity and metabolic stability of bioactive compounds (Westphal et al., 2015).

Chemical Properties of Related Compounds : Investigations into the chemical equilibrium constants of similar bromo compounds, like 2-bromodecanoic acid, offer valuable information on the chemical behavior of tert-butyl derivatives in different solvents (Nilsson et al., 2006).

Polymerization and Material Applications

Atom Transfer Radical Polymerization : The use of tert-butyl acrylate in atom transfer radical polymerization (ATRP) demonstrates the role of tert-butyl compounds in creating well-defined polymers, which are crucial in material science (Davis and Matyjaszewski, 2000).

Synthesis of Block Copolymers : Tert-butyl methacrylate has been used in ATRP for synthesizing block copolymers, highlighting the utility of tert-butyl derivatives in advanced polymer chemistry (Krishnan & Srinivasan, 2004).

Safety and Hazards

“tert-Butyl 12-bromododecanoate” is classified as a hazardous substance. It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

Propiedades

IUPAC Name |

tert-butyl 12-bromododecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDZOYCJORLRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 12-bromododecanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)